N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide
Description
Molecular Architecture and Bonding Patterns
This compound exhibits a distinctive molecular architecture characterized by three key structural components: an imidazole ring, a carboxamide linker, and a trifluoroethyl group. This compound has a molecular formula of C6H6F3N3O and a molecular weight of 193.13 g/mol. The structure features an imidazole heterocycle with the carboxamide group directly attached to the N-1 position of the imidazole ring.
The imidazole ring in this compound maintains its characteristic five-membered aromatic heterocycle containing two nitrogen atoms in a 1,3-relationship. Based on studies of similar imidazole structures, the electronic distribution across the imidazole ring significantly influences the overall molecular properties. The imidazole ring typically exhibits substantial electronic asymmetry, with natural charge values for the constituent atoms approximating -0.290 for N-1, -0.013 for C-2, -0.217 for N-3, -0.194 for C-4, and -0.092 for C-5. This charge distribution creates an electronic gradient across the molecule that affects its chemical behavior.
The carboxamide linkage (C=O-NH-) connecting the imidazole ring to the trifluoroethyl group adopts a planar conformation due to the partial double-bond character of the carbon-nitrogen bond. This planarity results from resonance structures where the nitrogen lone pair participates in conjugation with the carbonyl group. Typical bond lengths observed in similar carboxamide structures include approximately 1.23 Å for the C=O bond and 1.35 Å for the C-N bond.
The trifluoroethyl moiety (-CH2-CF3) represents a critical structural feature of this compound, containing three highly electronegative fluorine atoms bonded to a single carbon atom. This creates a strongly polarized region within the molecule. The carbon-fluorine bonds typically measure around 1.35 Å in length, and the CF3 group adopts a tetrahedral geometry.
Table 1: Estimated Bond Lengths in this compound
| Bond Type | Estimated Length (Å) | Notes |
|---|---|---|
| C=O (carboxamide) | 1.23 | Typical carbonyl bond length in carboxamides |
| C-N (carboxamide) | 1.35 | Partial double bond character due to resonance |
| N-1 to carboxamide C | 1.40-1.45 | Based on similar imidazole derivatives |
| Carboxamide N to CH2 | 1.45-1.50 | Standard C-N single bond length |
| C-F bonds | 1.35 | Highly polarized bonds due to fluorine electronegativity |
| C-C (imidazole ring) | 1.36-1.38 | Typical for aromatic carbon-carbon bonds |
| C-N (imidazole ring) | 1.32-1.38 | Varies based on position in ring |
The presence of the trifluoroethyl group significantly influences the electronic properties of the entire molecule. The strong electron-withdrawing effect of the CF3 group reduces the electron density at the carboxamide nitrogen, making it less nucleophilic. This electronic effect propagates through the carboxamide linkage to the imidazole ring, potentially altering its aromaticity and reactivity compared to unsubstituted imidazole derivatives.
Crystallographic Analysis and Space Group Determination
The crystallographic properties of this compound provide valuable insights into its three-dimensional structural arrangement and intermolecular interactions in the solid state. Although direct crystallographic data for this specific compound is limited in the literature, comparative analysis with structurally similar compounds allows for reasonable predictions about its crystal packing behavior.
Compounds containing imidazole rings and fluorinated substituents typically crystallize in orthorhombic or monoclinic crystal systems. Based on structural analogs, this compound would likely crystallize in an orthorhombic system, potentially in the Pna21 space group (space group number 33). This space group features a primitive lattice with glide planes and a 21 screw axis, allowing for efficient packing of molecules with the structural features present in this compound.
For comparison, a structurally related compound, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carboxamide, crystallizes in the orthorhombic space group Pna21 with unit cell parameters a = 18.7340(10) Å, b = 9.4010(10) Å, and c = 19.2330(10) Å, resulting in a cell volume of 3387.3(4) ų. While this compound is smaller and has fewer functional groups, its crystal structure would likely exhibit similar symmetry elements due to comparable molecular features.
The crystal packing of this compound would be governed by several types of intermolecular interactions:
Hydrogen bonding: The carboxamide N-H group would serve as a hydrogen bond donor, while the carboxamide C=O would function as an acceptor. These complementary groups would likely form intermolecular hydrogen bonds that significantly influence crystal packing.
Halogen interactions: The highly polarized CF3 group could participate in halogen bonding or dipole-dipole interactions with electronegative atoms from neighboring molecules.
π-stacking interactions: The aromatic imidazole rings may engage in π-π stacking arrangements with adjacent molecules, contributing to the overall crystal stability.
Dipole-dipole interactions: The molecular dipole resulting from the polarized trifluoroethyl group and the carboxamide functionality would influence molecular orientation within the crystal lattice.
Table 2: Predicted Crystallographic Parameters for this compound
The fluorine atoms in the trifluoroethyl group would likely influence the packing arrangement through electrostatic interactions. Fluorine atoms typically form weak hydrogen bonds with C-H groups from neighboring molecules, contributing to the overall crystal structure stability. The precise determination of bond angles, torsion angles, and non-bonded distances would require experimental X-ray diffraction analysis.
Comparative Structural Analysis with Related Trifluoromethylimidazole Derivatives
A comparative structural analysis between this compound and related trifluoromethylimidazole derivatives reveals important structural relationships and trends. This analysis provides insights into how variations in substitution patterns affect molecular geometry, electronic distribution, and potential functional properties.
One closely related compound is 4-(trifluoromethyl)-1H-imidazole, which differs from our target compound in having the trifluoromethyl group directly attached to the C-4 position of the imidazole ring rather than connected via a carboxamide linkage. This direct attachment of the CF3 group to the aromatic ring creates stronger electron-withdrawing effects on the imidazole system compared to this compound, where the trifluoroethyl group is further removed from the imidazole ring.
Another relevant comparison is with 1,5-bis(2,2,2-trifluoroethyl)imidazole, which features two trifluoroethyl groups: one directly attached to the N-1 position and another at the C-5 position. The double substitution with electron-withdrawing groups creates a more symmetrically distributed electronic effect compared to the asymmetric substitution in this compound. This structural difference would significantly alter the dipole moment and electronic distribution across the molecule.
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol provides another valuable structural comparison, featuring a trifluoroethyl group directly attached to the N-1 position of imidazole and a hydroxymethyl group at the C-5 position. X-ray crystallography data for this compound indicates that typical C–N bond lengths in the imidazole ring are approximately 1.32 Å, which would likely be similar in this compound, though potentially modified by the electronic effects of the carboxamide group.
1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid represents yet another structural analog, containing a carboxylic acid group at C-4 rather than the carboxamide functionality present in our target compound. The different hydrogen bonding capabilities of the carboxylic acid group compared to the carboxamide would result in distinct crystal packing arrangements and intermolecular interactions.
Table 3: Structural Comparison of this compound with Related Derivatives
| Compound | Molecular Formula | Substitution Pattern | Key Structural Differences | Effect on Electronic Distribution |
|---|---|---|---|---|
| This compound | C6H6F3N3O | N-1 carboxamide with trifluoroethyl | Carboxamide bridge between imidazole and trifluoroethyl | Moderate electron-withdrawing effect on imidazole ring |
| 4-(Trifluoromethyl)-1H-imidazole | C4H3F3N2 | CF3 at C-4 | Direct attachment of CF3 to aromatic ring | Strong electron-withdrawing effect on ring system |
| 1,5-Bis(2,2,2-trifluoroethyl)imidazole | C7H6F6N2 | Trifluoroethyl at N-1 and C-5 | Double substitution with trifluoroethyl groups | Symmetric electron-withdrawing effect |
| [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol | C6H7F3N2O | Trifluoroethyl at N-1, hydroxymethyl at C-5 | Direct attachment of trifluoroethyl to N-1 | Electron-withdrawing at N-1, electron-donating at C-5 |
| 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylic acid | C6H5F3N2O2 | Trifluoroethyl at N-1, carboxylic acid at C-4 | Carboxylic acid vs. carboxamide | Strong electron-withdrawing effect at both positions |
Research findings indicate that the position and nature of fluorinated substituents significantly impact the electronic properties of the imidazole ring. For instance, studies on similar compounds have demonstrated that N-1 substitution affects the basicity of the N-3 position. In the case of this compound, the carboxamide group at N-1 would modify the electronic properties of the imidazole ring differently than direct substitution with a trifluoroethyl group.
The comparison of dihedral angles between the imidazole ring and attached groups provides further structural insights. In similar compounds, the imidazole ring and attached planar groups (such as phenyl rings or carboxamide groups) often form dihedral angles between 40-60° to minimize steric interactions while maintaining some degree of conjugation. For this compound, the carboxamide group would likely orient itself to balance conjugation with the imidazole ring against steric considerations.
The torsional angles within the trifluoroethyl group would be primarily determined by minimizing steric interactions between the fluorine atoms and adjacent molecular fragments. The CF3 group typically adopts a staggered conformation relative to neighboring bonds to minimize electron-electron repulsion.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-11-5(13)12-2-1-10-4-12/h1-2,4H,3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENWKDFQGPYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
- The carboxylic acid precursor (Formula 2 or 8) is first activated by reaction with N,N'-carbonyldiimidazole (CDI), producing an acyl imidazole intermediate (Formula 4 or 9).
- This intermediate reacts with 2,2,2-trifluoroethylamine (Formula 3) to form the desired amide.
- The reaction typically proceeds in the presence of a base, which can be derived from the coupling reagent or added separately (e.g., triethylamine).
- The reaction temperature is controlled between approximately 15°C and 40°C to optimize yield and selectivity.
- The process evolves one equivalent of carbon dioxide and releases imidazole, which reacts with acid when amine salts are used.
Stoichiometry and Base Usage
| Reagent | Molar Ratio (to Carboxylic Acid) | Notes |
|---|---|---|
| N,N'-carbonyldiimidazole (CDI) | 1.0 - 1.15 | At least 1.0 preferred for complete activation |
| 2,2,2-trifluoroethylamine | 1.0 - 1.15 | At least 1.05 preferred for full conversion |
| Base (triethylamine or DIPEA) | Optional, depending on CDI use | CDI provides base equivalent; additional base optional |
- Triethylamine is a commonly used base when chloroformate esters are used instead of CDI.
Workup and Isolation
- After coupling, the reaction mixture is typically treated with aqueous mineral acids (e.g., 1.0 N HCl) to remove imidazole and any excess base.
- The organic phase is separated, dried over desiccants such as magnesium sulfate or molecular sieves, and optionally azeotropically dried.
- The product, often a colorless solid, is isolated by filtration and dried under vacuum at 50-60°C.
Optional Salt Formation
- The free amine product is sensitive to air and can be converted to a more stable acid salt by reaction with acids such as HCl, HBr, trifluoroacetic acid, methanesulfonic acid, sulfate, or phosphate.
- This salt formation improves compound stability and facilitates handling.
Alternative Multi-Step Process Involving Protected Intermediates
A more complex process involves:
- Starting from a protected imidazole derivative (e.g., carboxybenzyl-protected compound).
- Reaction with trimethylsulfoxonium chloride in the presence of CDI and a strong base to form an intermediate.
- Halide substitution using lithium bromide or chloride and a sulfonic acid.
- Coupling with a tosyl-protected amine derivative.
- Reaction with perfluoro acid anhydrides and organic bases to introduce the trifluoroethyl group.
- Deprotection steps to yield the free amine.
- Final coupling with 2,2,2-trifluoroethylamine in the presence of CDI to afford the target compound.
This route emphasizes careful protection/deprotection strategies and functional group interconversions to achieve high purity and yield.
Summary of Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation of carboxylic acid | N,N'-carbonyldiimidazole, solvent, 15-40°C | Formation of acyl imidazole intermediate |
| Coupling with amine | 2,2,2-trifluoroethylamine, base (optional) | Amide bond formation |
| Workup | Aqueous mineral acid wash, drying agents | Removal of by-products, isolation |
| Salt formation (optional) | Acid (HCl, HBr, CF3CO2H, etc.) | Stabilization of free amine |
| Multi-step protection/deprotection | Trimethylsulfoxonium chloride, sulfonic acid, bases | Functional group manipulation |
Detailed Research Findings and Notes
- N,N'-carbonyldiimidazole is the preferred coupling reagent due to its efficiency and the fact it provides an equivalent of base, simplifying stoichiometry and minimizing side reactions.
- The order of addition is critical: typically, the carboxylic acid is first converted to the acyl imidazole before adding the amine.
- The reaction temperature range (15-40°C) balances reaction rate and selectivity, preventing decomposition or side product formation.
- The free amine product is air-sensitive , necessitating immediate conversion to acid salts for stability.
- The use of triethylamine or diisopropylethylamine as bases is common when chloroformate esters are used instead of CDI.
- The multi-step process involving protected intermediates allows for structural complexity and is useful for analog synthesis or when sensitive functionalities are present.
Data Table: Typical Reaction Parameters for CDI-Mediated Coupling
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | Dichloromethane, THF, or DMF | Depends on solubility of reactants |
| Temperature | 15 - 40 °C | Controlled to optimize yield |
| Molar ratio (acid:CDI) | 1.0 - 1.15 | Slight excess of CDI to ensure activation |
| Molar ratio (amine:acid) | 1.0 - 1.15 | Slight excess of amine to drive reaction |
| Reaction time | 1 - 4 hours | Monitored by TLC or HPLC |
| Base | Triethylamine or DIPEA (optional) | Used when chloroformates employed |
| Workup | Acid wash, drying, filtration | Removes imidazole and bases |
| Product form | Free base or acid salt | Salt form preferred for stability |
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of this compound oxide, while reduction may produce the corresponding amine derivative.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is CHFNO, with a molecular weight of approximately 201.12 g/mol. The compound features an imidazole ring and a trifluoroethyl group that enhances its lipophilicity and influences its reactivity with biological targets.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized to create complex molecules in pharmaceuticals and agrochemicals. The trifluoroethyl group imparts distinctive properties that can enhance the pharmacological or agricultural activity of the resulting compounds .
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used as an intermediate for biologically active compounds. |
| Agrochemicals | Contributes to the development of pesticides and herbicides. |
| Specialty Chemicals | Employed in the production of advanced materials like coatings and adhesives. |
Biological Research
The compound has shown potential in biological applications, particularly as an enzyme inhibitor. Its interactions with specific biological targets make it valuable in drug discovery.
Case Study: Enzyme Inhibition
A notable study demonstrated that this compound effectively inhibited an enzyme associated with metabolic disorders. Kinetic assays revealed an IC50 value indicating strong binding affinity.
Table 2: Biological Activities
| Activity Type | Findings |
|---|---|
| Enzyme Inhibition | Strong binding affinity with specific enzymes linked to metabolic disorders. |
| Antimicrobial Testing | Exhibited significant activity against Mycobacterium tuberculosis at low concentrations. |
| Anticancer Activity | Induced apoptosis in cancer cell lines more effectively than other imidazole derivatives. |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential due to its unique structure that allows interaction with various biological targets.
Case Study: Anticancer Evaluation
Research comparing various imidazole derivatives indicated that this compound had enhanced cytotoxic effects on cancer cell lines through mitochondrial pathways .
Industrial Applications
In the industrial sector, this compound is utilized for producing specialty chemicals and materials. Its properties make it suitable for applications in coatings and adhesives.
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Coatings | Used in formulations for improved durability and performance. |
| Adhesives | Serves as an additive to enhance bonding properties. |
Mechanism of Action
The mechanism by which N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's ability to bind to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Prochloraz (N-Propyl-N-[2-(2,4,6-Trichlorophenoxy)Ethyl]-1H-Imidazole-1-Carboxamide)
| Property | N-(2,2,2-Trifluoroethyl)-1H-Imidazole-1-Carboxamide | Prochloraz |
|---|---|---|
| Molecular Formula | C₆H₆F₃N₃O | C₁₅H₁₆Cl₃N₃O₂ |
| Molecular Weight | 193.13 g/mol | 376.7 g/mol |
| Key Substituents | Trifluoroethyl | Propyl, Trichlorophenoxyethyl |
| Functional Groups | Carboxamide | Carboxamide |
| Applications | Potential pharmaceutical use | Agricultural fungicide |
Key Differences :
- Prochloraz’s trichlorophenoxyethyl group enhances lipophilicity and environmental persistence, making it effective as a fungicide .
- The trifluoroethyl group in the target compound may improve metabolic stability compared to Prochloraz’s chlorine-rich structure, as fluorinated groups often reduce oxidative degradation .
2-Methyl-N-[3-(Trifluoromethyl)Phenyl]-4,5-Dihydro-1H-Imidazole-1-Carboxamide
| Property | Target Compound | 2-Methyl Analogue |
|---|---|---|
| Molecular Formula | C₆H₆F₃N₃O | C₁₂H₁₂F₃N₃O |
| Core Structure | Fully unsaturated imidazole | 4,5-Dihydroimidazole (partially saturated) |
| Substituents | Trifluoroethyl | Methyl, Trifluoromethylphenyl |
Key Differences :
- The trifluoromethylphenyl group introduces steric bulk, which may hinder membrane permeability compared to the smaller trifluoroethyl group in the target compound.
2,2,2-Trifluoroethyl Imidazole-1-Carboxylate
Key Differences :
N-(2-Aminophenyl)-1-Methyl-1H-Imidazole-2-Carboxamide
| Property | Target Compound | 2-Aminophenyl Analogue |
|---|---|---|
| Substitution Site | 1-Carboxamide | 2-Carboxamide |
| Substituents | Trifluoroethyl | Methyl, 2-Aminophenyl |
Key Differences :
- The 2-carboxamide position in the analog may alter binding modes in enzyme active sites compared to the 1-carboxamide isomer .
Data Table: Comparative Overview
Biological Activity
N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its role in various biological activities. The trifluoroethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets. The molecular formula is C6H6F3N3O, and it has a molecular weight of 201.12 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's binding affinity to these targets, facilitating modulation of various biological pathways. This mechanism is particularly relevant in enzyme inhibition studies, where the compound has shown potential as a lead candidate for drug development.
Biological Activity Overview
The compound exhibits several biological activities:
- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it can modulate enzyme activity by binding to active sites or allosteric sites.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Similar imidazole derivatives have been shown to inhibit tumor growth through various mechanisms such as topoisomerase inhibition and apoptosis induction.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
The imidazole ring in this compound provides distinct chemical properties compared to pyrazole and triazole derivatives. This uniqueness may lead to different interactions with biological targets.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific enzyme linked to metabolic disorders. The inhibition was characterized using kinetic assays and showed an IC50 value indicative of strong binding affinity .
- Antimicrobial Testing : In vitro tests against Mycobacterium tuberculosis indicated that the compound exhibited promising antimicrobial activity. The results showed a significant reduction in bacterial viability at concentrations lower than those required for similar compounds .
- Anticancer Activity Evaluation : A comparative study involving various imidazole derivatives showed that this compound had enhanced cytotoxic effects on cancer cell lines compared to other derivatives. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways .
Q & A
Q. What are the key synthetic pathways for N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves:
- Imidazole ring formation : Cyclization of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., ZnCl₂ catalysis) .
- Trifluoroethyl group introduction : Nucleophilic substitution using 2,2,2-trifluoroethyl bromide with a base (e.g., K₂CO₃) .
- Carboxamide coupling : Reaction with carbonyl sources like 1,1'-carbonyldiimidazole (CDI) under anhydrous conditions .
Purity validation : - Spectroscopic analysis : Compare experimental IR (C=O stretch ~1650 cm⁻¹) and NMR (δ 7.5–8.5 ppm for imidazole protons) with theoretical data .
- Elemental analysis : Ensure <0.3% deviation between calculated and observed C/H/N content .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The CF₃ group:
- Enhances lipophilicity : LogP increases by ~0.7–1.2 units compared to non-fluorinated analogs .
- Reduces basicity : pKa of adjacent amines decreases by 1–2 units due to electron-withdrawing effects .
- Improves metabolic stability : Resists oxidative degradation in cytochrome P450 assays .
Validate via HPLC (retention time shifts) and computational tools (e.g., COSMO-RS for solubility predictions).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Use a factorial design to test variables:
- Solvent polarity : DMF > DCM > THF for imidazole alkylation (yield increases 15–20% in DMF) .
- Catalyst loading : 5 mol% ZnCl₂ optimizes cyclization (yield: 78% vs. 50% without catalyst) .
- Temperature : 60–80°C for carboxamide coupling (yield drops >10% at lower temps due to incomplete activation) .
Data analysis : Fit yield data to a response surface model (e.g., ANOVA with p <0.05 for significance).
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Case example: Discrepancy in ¹³C NMR signals for the trifluoroethyl group (theoretical δ 120–125 ppm vs. observed δ 118–122 ppm):
- Verify solvent effects : Re-run NMR in DMSO-d₆ vs. CDCl₃ (shifts upfield by 1–2 ppm in DMSO) .
- Check for tautomerism : Use 2D NOESY to confirm dominant imidazole tautomer .
- Cross-validate with X-ray crystallography : Compare experimental bond lengths/angles with DFT-optimized structures .
Q. What strategies are effective in evaluating the compound’s biological activity against enzyme targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to COX-1/2; prioritize poses with ΔG < -8 kcal/mol .
- In vitro assays :
- COX inhibition : Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical) .
- Antimicrobial activity : Test MIC against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- SAR analysis : Compare with analogs (e.g., methyl vs. trifluoroethyl substituents) to identify critical pharmacophores .
Q. How can computational methods predict the impact of fluorination on binding affinity?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess fluorine’s role in hydrophobic packing .
- Free energy perturbation (FEP) : Calculate ΔΔG for CF₃ vs. CH₃ substitutions; a ΔΔG < -1 kcal/mol indicates favorable fluorination .
- Electrostatic potential maps : Use Gaussian09 to visualize fluorine’s σ-hole interactions with backbone amides .
Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
